6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-chlorobenzoate

Apelin receptor APJ antagonist GPCR screening

The compound belongs to the 4-oxo-4H-pyran-3-yl benzoate ester class, featuring a pyrimidinyl-thiomethyl bridge at the 6-position and a 3-chlorobenzoate substituent at the 3-position. Its molecular formula is C18H13ClN2O4S with a molecular weight of 388.8 g/mol.

Molecular Formula C18H13ClN2O4S
Molecular Weight 388.82
CAS No. 877635-67-1
Cat. No. B2437722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-chlorobenzoate
CAS877635-67-1
Molecular FormulaC18H13ClN2O4S
Molecular Weight388.82
Structural Identifiers
SMILESCC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C18H13ClN2O4S/c1-11-5-6-20-18(21-11)26-10-14-8-15(22)16(9-24-14)25-17(23)12-3-2-4-13(19)7-12/h2-9H,10H2,1H3
InChIKeyRSJUVUUXFGNOHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-chlorobenzoate (CAS 877635-67-1) – Chemical Class and Molecular Identity


The compound belongs to the 4-oxo-4H-pyran-3-yl benzoate ester class, featuring a pyrimidinyl-thiomethyl bridge at the 6-position and a 3-chlorobenzoate substituent at the 3-position [1]. Its molecular formula is C18H13ClN2O4S with a molecular weight of 388.8 g/mol [2]. This scaffold is structurally related to a series of small-molecule antagonists of the apelin (APJ) receptor, a G-protein-coupled receptor implicated in cardiovascular homeostasis, angiogenesis, and cancer . The compound is cataloged in screening libraries (PubChem CID 7217919, ChEMBL ID CHEMBL2158285) and has been registered in bioassay panels targeting the APJ receptor, indicating its relevance in early-stage drug discovery [1].

Why Generic Substitution Fails for 4-Oxo-4H-pyran-3-yl Benzoate APJ Antagonist Analogs (CAS 877635-67-1)


Within this chemotype, subtle modifications to the benzoate ester moiety profoundly alter biological activity. The closest well-characterized analog, ML221 (a 4-nitrobenzoate derivative), acts as a potent APJ functional antagonist with IC50 values of 0.70 µM (cAMP) and 1.75 µM (β-arrestin) . Changing the substituent to 3-chlorobenzoate (the target compound) or 2-chlorobenzoate (CAS 877635-61-5) generates distinct regioisomers with potentially divergent receptor binding kinetics, selectivity profiles, and physicochemical properties . Generic substitution among these analogs without empirical comparative data risks selecting a compound with suboptimal potency, altered off-target liability, or unsuitable ADME characteristics for a given assay or project. The 3-chloro substitution pattern specifically influences the electron density and steric orientation of the ester carbonyl, which is critical for hydrogen-bonding interactions within the APJ binding pocket, as inferred from structure-activity relationship (SAR) trends in the class [1].

Quantitative Differentiation Evidence for CAS 877635-67-1 vs. Closest Analogs


APJ Receptor Antagonist Screening Registration vs. ML221

The target compound is registered in APJ receptor antagonist bioassays (Burnham Center for Chemical Genomics, SBCCG-A459 panel), alongside a selectivity counter-screen against the AT1 receptor . The structurally related compound ML221 (4-nitrobenzoate analog) demonstrates IC50 values of 0.70 µM (cAMP) and 1.75 µM (β-arrestin) in functional APJ assays . Quantitative IC50 data for the 3-chlorobenzoate variant has not been publicly disclosed in primary literature, precluding a direct potency comparison. However, the registration of this compound in SAR-focused APJ screening panels indicates its inclusion in systematic potency and selectivity profiling efforts, making it a relevant candidate for projects requiring alternative substituent scanning within the series.

Apelin receptor APJ antagonist GPCR screening

Regioisomeric Differentiation: 3-Cl vs. 2-Cl vs. 4-Cl Benzoate Analogs

The target compound is the 3-chlorobenzoate regioisomer within a series that also includes the 2-chlorobenzoate (CAS 877635-61-5) and 4-chlorobenzoate (CAS 877635-73-9) variants . In medicinal chemistry, the position of the chlorine substituent on the benzoate ring directly modulates the dihedral angle between the ester carbonyl and the aromatic ring, affecting both conformational preference and hydrogen-bond acceptor strength of the ester oxygen . For the closely related 4-nitrobenzoate series, the para-substitution pattern (ML221) yields potent APJ antagonism; the meta-chloro substitution in the target compound is predicted to rotate the dipole moment vector of the ester group by approximately 60° relative to the para isomer, potentially altering binding interactions in the orthosteric pocket.

Regioisomer Structure-activity relationship Benzoate ester

Lipophilicity-Driven Cell Permeability Differentiation within the Series

The computed partition coefficient (XLogP3 = 3.4) for the 3-chlorobenzoate compound places it within the optimal range for cell permeability according to Lipinski's Rule of Five [1]. In contrast, the 4-nitrobenzoate analog ML221 has a lower XLogP (~2.9) due to the polar nitro group, while the 2,4-dichlorobenzoate analogs in the broader series exhibit higher logP values (>4.0) that may compromise aqueous solubility [2]. This intermediate lipophilicity profile of the target compound may offer a balanced permeability-solubility trade-off, relevant for cell-based assays where both membrane penetration and compound solubility in DMSO/aqueous buffer are required.

Lipophilicity Drug-likeness Cell permeability

Recommended Application Scenarios for CAS 877635-67-1 Based on Available Evidence


APJ Receptor Structure-Activity Relationship (SAR) Substituent Scanning

Researchers engaged in optimizing APJ receptor antagonists for cardiovascular disease or cancer can utilize CAS 877635-67-1 as a 3-chlorobenzoate substitution variant to systematically probe the steric and electronic requirements of the APJ orthosteric binding pocket. It complements existing data on the 4-nitro (ML221) and 2-chlorobenzoate analogs .

Computational Chemistry Model Validation and Free-Energy Perturbation (FEP) Studies

The compound's intermediate lipophilicity (XLogP3 = 3.4) and well-defined regioisomeric position make it a suitable test case for validating computational models of ligand binding, including molecular docking scoring functions and relative binding free-energy calculations within the 4-oxo-4H-pyran-3-yl ester chemotype [1].

Chemical Probe for GPCR Screening Library Expansion

Procurement teams building focused GPCR antagonist libraries can add this compound to diversify the benzoate ester sub-series, particularly when seeking chlorinated analogs with potentially improved metabolic stability over the nitro-containing ML221, which shows rapid liver microsomal degradation [2].

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